molecular formula C10H7ClO5S B14296739 4-Chloro-6,7-dihydroxynaphthalene-2-sulfonic acid CAS No. 113458-97-2

4-Chloro-6,7-dihydroxynaphthalene-2-sulfonic acid

Cat. No.: B14296739
CAS No.: 113458-97-2
M. Wt: 274.68 g/mol
InChI Key: GTCZQGWWJDIYBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6,7-dihydroxynaphthalene-2-sulfonic acid is an organic compound with the molecular formula C10H7ClO5S. It is a derivative of naphthalene, characterized by the presence of chloro, hydroxyl, and sulfonic acid functional groups. This compound is known for its applications in various fields, including dye synthesis and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6,7-dihydroxynaphthalene-2-sulfonic acid typically involves the sulfonation of 4-chloro-6,7-dihydroxynaphthalene. One common method includes heating 2-hydroxynaphthalene-3,6-disulfonic acid with caustic soda at elevated temperatures (around 270°C) for several hours. The reaction mixture is then diluted with water and acidified with hydrochloric acid to precipitate the product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures higher yields and purity. The process involves careful control of temperature, pressure, and reagent concentrations to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6,7-dihydroxynaphthalene-2-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Chloro-6,7-dihydroxynaphthalene-2-sulfonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-6,7-dihydroxynaphthalene-2-sulfonic acid involves its interaction with specific molecular targets. The hydroxyl groups can participate in hydrogen bonding and electron donation, while the sulfonic acid group enhances solubility and reactivity. The chloro group can undergo substitution reactions, allowing the compound to interact with various biological and chemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6,7-dihydroxynaphthalene-2-sulfonic acid is unique due to the presence of the chloro group, which allows for specific substitution reactions that are not possible with its analogs. This makes it a valuable intermediate in the synthesis of specialized dyes and other organic compounds .

Properties

CAS No.

113458-97-2

Molecular Formula

C10H7ClO5S

Molecular Weight

274.68 g/mol

IUPAC Name

4-chloro-6,7-dihydroxynaphthalene-2-sulfonic acid

InChI

InChI=1S/C10H7ClO5S/c11-8-3-6(17(14,15)16)1-5-2-9(12)10(13)4-7(5)8/h1-4,12-13H,(H,14,15,16)

InChI Key

GTCZQGWWJDIYBD-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C(=CC2=C(C=C1S(=O)(=O)O)Cl)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.